molecular formula C7H3Cl3N2 B8238578 2,4,5-trichloro-1H-benzimidazole

2,4,5-trichloro-1H-benzimidazole

Cat. No.: B8238578
M. Wt: 221.5 g/mol
InChI Key: VJOBUHVWRUAKPS-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-1H-benzimidazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring with three chlorine atoms attached at positions 2, 4, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trichloro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,5-trichloroaniline with formic acid or formamide, which facilitates the formation of the benzimidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of catalysts to accelerate the reaction and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

2,4,5-Trichloro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects.

Comparison with Similar Compounds

    2,4,5-Tribromo-1H-imidazole: Similar in structure but with bromine atoms instead of chlorine.

    2,4,5-Trichloroimidazole: Lacks the benzene ring, making it less complex.

    2,4,5-Trichlorobenzimidazole: Similar but with different substitution patterns.

Uniqueness: 2,4,5-Trichloro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,4,5-trichloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOBUHVWRUAKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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